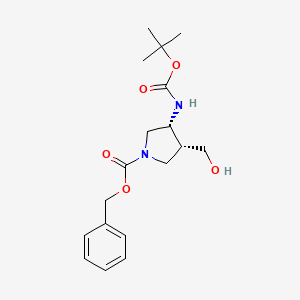

(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine

Description

(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine (CAS: 370881-64-4) is a chiral pyrrolidine derivative featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the 3-amino position and a benzyloxycarbonyl (Cbz) group at the 1-position. Its molecular formula is C₁₈H₂₆N₂O₅ (molecular weight: 350.41 g/mol), with stereochemistry critical for its biological and synthetic applications . The compound’s hydroxymethyl group at the 4-position enhances its solubility and reactivity, making it valuable in peptide synthesis and enzyme inhibition studies .

Key properties include:

Properties

IUPAC Name |

benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYCLXXPQAPHKR-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477810 | |

| Record name | (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-58-6 | |

| Record name | (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions.

Protection of Hydroxymethyl Group: The hydroxymethyl group is protected using benzyloxycarbonyl (Cbz) chloride in the presence of a base.

Purification: The final product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used.

Automated Protection Steps: Automated systems are employed for the protection of amino and hydroxymethyl groups.

High-Throughput Purification: Techniques such as high-performance liquid chromatography (HPLC) are used for efficient purification.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The protected groups can be substituted under specific conditions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions involving bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) are used.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine involves its interaction with specific molecular targets. The Boc and Cbz protecting groups allow for selective reactions at the amino and hydroxymethyl sites, facilitating the synthesis of various derivatives. The compound’s reactivity is influenced by the steric and electronic effects of the protecting groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Positional Analogs

(a) (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid (CAS: 267230-43-3)

- Molecular Formula : C₁₈H₂₄N₂O₆ (MW: 364.39 g/mol)

- Key Differences : Replaces the 4-hydroxymethyl group with a carboxylic acid, altering hydrogen-bonding capacity and acidity (predicted pKa: 4.20) .

- Applications : Used in peptide coupling and as a precursor for inhibitors targeting proteases .

(b) Cis-(3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine (CAS: 1174020-29-1)

Functional Group Analogs

(a) 1NBn [(3R,4R)-1-benzyl(hydroxymethyl)pyrrolidin-3-ol]

- Key Differences : Replaces Boc and Cbz with a benzyl group; simpler structure (MW: ~223 g/mol).

- Research Findings: Exhibits subnanomolar affinity (Kd ~ pM) for DNA glycosylases (e.g., hOGG1, Fpg), acting as a transition-state mimic .

(b) Deoxynojirimycin Derivatives

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₆N₂O₅ | 350.41 | Boc, Cbz, hydroxymethyl | 370881-64-4 |

| (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid | C₁₈H₂₄N₂O₆ | 364.39 | Boc, Cbz, carboxylic acid | 267230-43-3 |

| 1NBn | C₁₂H₁₇NO₂ | 223.27 | Benzyl, hydroxymethyl | Not provided |

| Cis-(3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine | C₉H₁₈N₂O₃ | 202.25 | Boc, hydroxyl | 1174020-29-1 |

Table 2: Research Findings on Enzyme Affinity

Biological Activity

(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.41 g/mol

- CAS Number : 370881-64-4

- Appearance : White to yellow solid

The compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly in drug design and development.

1. Anticancer Potential

Research indicates that derivatives of pyrrolidine, including this compound, exhibit anticancer properties. A study demonstrated that related piperidine derivatives showed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in apoptosis induction . The structural configuration of these compounds enhances their interaction with protein binding sites, which is crucial for their efficacy.

2. Neuroprotective Effects

Pyrrolidine derivatives have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds that inhibit acetylcholinesterase and butyrylcholinesterase have shown promise in improving cognitive function by enhancing cholinergic transmission . The incorporation of the pyrrolidine structure appears to enhance brain penetration and bioavailability.

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the presence of a nitrogen atom within the pyrrolidine ring has been linked to optimal interactions with enzyme active sites, enhancing inhibitory effects compared to other structural variations .

Table 1: Summary of Biological Activities

Recent Advances in Research

Recent studies have focused on optimizing the synthesis and biological evaluation of pyrrolidine derivatives. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrolidine ring can significantly alter biological activity. For example, the introduction of hydrophobic groups has been shown to enhance anticancer activity by improving membrane permeability and binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine, and how do protecting group strategies influence yield?

- Methodological Answer : The compound is synthesized via multi-step protection/deprotection sequences. For example, the Boc group is introduced to protect the amino moiety, while Cbz (benzyloxycarbonyl) safeguards the pyrrolidine nitrogen. Key steps include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions, as seen in analogous pyrrolidine derivatives . Reaction conditions (e.g., anhydrous CH₂Cl₂, TFA for Boc removal, or NaBH₄ for reductive amination) critically affect stereochemical integrity and yield. Solvent polarity and temperature must be optimized to prevent premature deprotection or racemization.

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer : Chiral HPLC and polarimetry are initial screening tools. Definitive confirmation requires ¹H/¹³C NMR with NOESY/ROESY to assess spatial proximity of protons (e.g., cross-peaks between C4-hydroxymethyl and C3-Boc groups). X-ray crystallography is the gold standard for absolute configuration determination, though it requires high-purity crystals . HRMS validates molecular weight, while IR spectroscopy identifies functional groups (e.g., Boc carbonyl at ~1680 cm⁻¹).

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at ≥97% purity. LC-MS combines separation with mass verification. Karl Fischer titration quantifies residual water, critical for hygroscopic intermediates. TLC (silica gel, UV/iodine visualization) provides rapid qualitative checks during synthesis .

Advanced Research Questions

Q. How does the hydroxymethyl group at C4 influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer : The hydroxymethyl group acts as a hydrogen-bond donor, enhancing solubility in polar solvents (e.g., DMF, MeOH) and directing regioselectivity in cross-coupling reactions. Steric effects from the Cbz group at N1 may slow catalytic cycles (e.g., Pd-mediated couplings), requiring elevated temperatures (e.g., 120°C in DME/EtOH) or bulky ligands (e.g., XPhos) . Computational modeling (DFT) predicts steric/electronic effects on transition states, guiding catalyst selection.

Q. What are the stability challenges of this compound under acidic/basic conditions?

- Methodological Answer : The Boc group is acid-labile (cleaved by TFA or HCl/dioxane), while the Cbz group resists mild acids but is hydrogenolyzed under H₂/Pd-C. The hydroxymethyl group may undergo oxidation to a ketone under strong oxidizing conditions (e.g., CrO₃). Stability studies in pH 2–12 buffers (monitored by HPLC) reveal decomposition pathways: Boc cleavage dominates below pH 3, while base catalyzes ester hydrolysis in Cbz .

Q. How can this compound serve as a precursor for bioactive pyrrolidine-based scaffolds?

- Methodological Answer : The C4-hydroxymethyl and C3-amino groups are versatile handles for derivatization. Examples include:

- Peptide mimics : Coupling with Fmoc-protected amino acids via EDC/HOBt.

- Kinase inhibitors : Introducing heteroaromatic substituents via Sonogashira couplings (e.g., pyridine/pyrimidine moieties) .

- Prodrugs : Esterification/phosphorylation of the hydroxymethyl group for enhanced bioavailability.

Structural analogs in marine alkaloids and kinase inhibitors demonstrate antitumor and antiviral potential .

Q. What contradictions exist in reported synthetic protocols for related pyrrolidine derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in reaction yields (e.g., 40–80% for reductive amination) arise from varying steric environments or solvent purity. For example, NaBH₄ vs. NaBH₃CN selectivity in reductive amination depends on proton availability . Reproducibility requires strict control of anhydrous conditions, inert atmospheres, and reagent quality (e.g., freshly distilled Et₃N). Comparative studies using DOE (Design of Experiments) optimize parameters like temperature, stoichiometry, and catalyst loading .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.